1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid
Description
Properties
IUPAC Name |
1-oxo-2-(oxolan-2-ylmethyl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c21-17-15-8-2-1-7-14(15)16(18(22)23)19(9-3-4-10-19)20(17)12-13-6-5-11-24-13/h1-2,7-8,13,16H,3-6,9-12H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMFZOJMJFQLRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(C3=CC=CC=C3C(=O)N2CC4CCCO4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Anticancer Properties
Research has indicated that compounds similar to 1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid exhibit significant anticancer activity. For instance, studies have shown that spirocyclic compounds can inhibit the proliferation of various cancer cell lines. A notable finding is that certain derivatives demonstrated IC50 values significantly lower than those of established chemotherapeutics like 5-fluorouracil, suggesting a promising therapeutic index for the treatment of cancer .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the spirocyclic structure may interact with specific biological targets involved in cell cycle regulation and apoptosis. For example, compounds with similar structures have been found to induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins, which are crucial for cell survival and death .
Anticoagulant and Antiaggregating Activities
Preliminary investigations into the anticoagulant properties of related compounds suggest that they may possess significant antiaggregating effects on platelets. Some studies have reported that these compounds can enhance the lag time for platelet aggregation, indicating a potential for use in thrombotic conditions . The selectivity index (SI) values for these compounds also indicate their potential as selective agents in anticoagulation therapy.
Case Study 1: Anticancer Activity
In a study examining various spirocyclic compounds, 1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid was tested against several cancer cell lines. The results showed that it had an IC50 value of 14.3 µM against HuTu 80 cells, indicating a stronger effect compared to traditional chemotherapeutics. The selectivity index was calculated to be 3.0, suggesting a favorable therapeutic profile .
Case Study 2: Anticoagulant Activity
Another study focused on the anticoagulant properties of spirocyclic compounds similar to our target compound. These compounds were tested for their effects on platelet aggregation in vitro. Results indicated that they significantly prolonged the lag phase before aggregation occurred, which is indicative of their potential as antithrombotic agents. The study concluded that these compounds could serve as scaffolds for developing new anticoagulants with fewer side effects compared to existing medications .
Data Table: Summary of Biological Activities
| Activity Type | Compound Name | IC50 Value (µM) | Selectivity Index |
|---|---|---|---|
| Anticancer | 1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-... | 14.3 | 3.0 |
| Anticoagulant | Related spirocyclic compounds | Not specified | High |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of Compound A and its analogs:
Key Observations:
- Molecular Weight : Compound A’s estimated molecular weight (~329.39 g/mol) places it between the methoxyethyl (303.36 g/mol) and benzyl (335.40 g/mol) analogs.
- Polarity : The methoxyethyl group in Compound C increases polarity, which may improve aqueous solubility relative to hydrophobic analogs like Compounds B and E .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be maximized?
The synthesis involves multi-step reactions, including cyclization of ketimines with homophthalic anhydride derivatives. Key strategies include:
- Using iodine for selective oxidation and tert-butyl hydroperoxide (TBHP) for C–C bond cleavage to form the spirocyclic core .
- Temperature control (e.g., 80°C) to minimize dimerization by-products .
- Purification via column chromatography with ethyl acetate/hexane gradients to isolate the target compound .
Q. What spectroscopic and computational methods validate the spirocyclic structure?
- X-ray crystallography confirms the spiro junction and stereochemistry .
- DFT calculations predict electronic properties and stability, aiding in structural refinement .
- NMR (¹H/¹³C) identifies substituent positions, particularly the tetrahydrofuran-2-ylmethyl group .
Q. How does the tetrahydrofuran-2-ylmethyl substituent influence physicochemical properties?
The substituent enhances solubility in polar solvents (e.g., DMF, THF) due to its oxygen-rich ring, while its methyl group increases steric hindrance, affecting crystallization behavior . Comparative studies with benzyl or cyclohexyl analogs show differences in logP values by 0.5–1.2 units .
Q. What safety protocols are recommended for laboratory handling?
- Use nitrile gloves and fume hoods to avoid inhalation or skin contact .
- In case of spills, collect material with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Store in airtight containers at 2–8°C to prevent degradation .
Advanced Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:
- Prodrug modification : Esterification of the carboxylic acid group to enhance membrane permeability .
- Microsomal assays : Identify metabolic hotspots (e.g., tetrahydrofuran ring oxidation) for targeted stabilization .
- Pharmacokinetic profiling : Use LC-MS to monitor plasma half-life and tissue distribution in rodent models .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) models binding to enzyme active sites, highlighting hydrogen bonds between the carbonyl group and Arg234 residues .
- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns, revealing conformational flexibility in the spirocyclic core .
Q. How do solvent polarity and catalysts affect stereoselectivity during spiro ring formation?
- Polar aprotic solvents (e.g., DMF) stabilize transition states, improving cyclization yields by 20–30% .
- Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselectivity, achieving up to 85% ee in asymmetric synthesis .
Q. What strategies address low yields in large-scale synthesis?
- Continuous flow reactors reduce reaction time from 12 hours to 2 hours, improving throughput .
- Cryogenic grinding minimizes particle size heterogeneity, enhancing reproducibility in solid-phase reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
